molecular formula C15H14O2 B3057844 Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- CAS No. 85696-44-2

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-

Cat. No.: B3057844
CAS No.: 85696-44-2
M. Wt: 226.27 g/mol
InChI Key: SIDZBUXPRNHBGN-UHFFFAOYSA-N
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Description

. This compound features a phenyl group substituted with a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-(1-hydroxyethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups provide a hydrophobic environment, facilitating interactions with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but with a hydroxy group instead of a hydroxyethyl group.

    Methanone, (1-hydroxycyclohexyl)phenyl-: Contains a cyclohexyl group instead of a phenyl group.

    Methanone, [4-(1-methylethyl)phenyl]phenyl-: Features a methylethyl group instead of a hydroxyethyl group

Uniqueness

Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

[4-(1-hydroxyethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDZBUXPRNHBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433792
Record name Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85696-44-2
Record name Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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